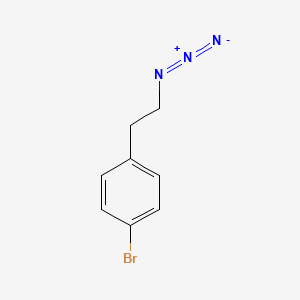

1-(2-Azidoethyl)-4-bromobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Azidoethyl)-4-bromobenzene is an organic compound that features both azide and bromobenzene functional groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry. The azide group is known for its reactivity in cycloaddition reactions, while the bromobenzene moiety can undergo various substitution reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Azidoethyl)-4-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF at elevated temperatures.

Cycloaddition Reactions: Copper(I) catalysts such as copper sulfate and sodium ascorbate are commonly used. The reactions are usually performed in aqueous or mixed solvent systems at room temperature.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Cycloaddition Reactions: The major products are 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

1-(2-Azidoethyl)-4-bromobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.

Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other functional groups.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Azidoethyl)-4-bromobenzene primarily involves its reactivity in click chemistry reactions. The azide group participates in cycloaddition reactions with alkynes, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The bromobenzene moiety can undergo substitution reactions, allowing for further functionalization of the molecule.

Vergleich Mit ähnlichen Verbindungen

1-(2-Azidoethyl)-4-bromobenzene can be compared with other azidoethyl derivatives and bromobenzene compounds:

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both azide and bromobenzene functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a broader range of chemical transformations and applications.

Biologische Aktivität

1-(2-Azidoethyl)-4-bromobenzene is an organic compound notable for its dual functional groups: an azide and a bromobenzene. This combination makes it a valuable intermediate in organic synthesis, particularly in click chemistry, and has implications for biological activity. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound can be synthesized through nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. The azide group is particularly reactive, participating in cycloaddition reactions with alkynes to form stable 1,2,3-triazole linkages. This property is crucial in bioconjugation techniques where biomolecules are labeled with fluorescent tags or other functional groups.

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Substitution Reactions | Replacement of bromine with nucleophiles (amines, thiols) | Various substituted benzene derivatives |

| Cycloaddition Reactions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,2,3-Triazoles |

Biological Applications

The biological activity of this compound primarily stems from its use as a building block in the synthesis of bioactive compounds. Its reactivity allows for the creation of diverse derivatives that can interact with biological systems.

Pharmacological Potential

Research indicates that compounds derived from this compound exhibit various pharmacological activities. These include:

- Anticancer Activity : Compounds synthesized from this azide have shown promise against different cancer cell lines, including breast and prostate cancer .

- Antimicrobial Properties : Some derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria .

- Bioconjugation : The azide functionality allows for selective labeling of proteins and other biomolecules, enhancing the study of cellular mechanisms and drug delivery systems.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound through various experimental approaches:

- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These studies utilized assays like MTT to quantify cell viability post-treatment .

- Antimicrobial Evaluations : Research has assessed the antibacterial activity of synthesized derivatives against strains like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls .

- Bioconjugation Applications : The ability to attach fluorescent tags via click chemistry has been utilized in tracking cellular processes in live cells, enhancing our understanding of drug delivery mechanisms .

Table 2: Summary of Biological Activities

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | MCF-7, PC-3 | Significant cytotoxicity |

| Antimicrobial | S. aureus, E. coli | Notable inhibition |

| Bioconjugation | Proteins | Effective labeling |

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)-4-bromobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-8-3-1-7(2-4-8)5-6-11-12-10/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYIZHXQHKSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.